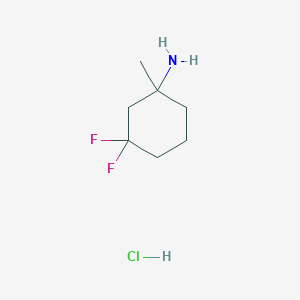

3,3-Difluoro-1-methylcyclohexan-1-amine;hydrochloride

Description

3,3-Difluoro-1-methylcyclohexan-1-amine hydrochloride is a fluorinated cyclohexylamine derivative with a methyl group at the 1-position and two fluorine atoms at the 3,3-positions of the cyclohexane ring. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and research applications.

Properties

IUPAC Name |

3,3-difluoro-1-methylcyclohexan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13F2N.ClH/c1-6(10)3-2-4-7(8,9)5-6;/h2-5,10H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBGFDELXEWHUCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC(C1)(F)F)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluoro-1-methylcyclohexan-1-amine;hydrochloride typically involves the fluorination of a cyclohexane derivative followed by amination and subsequent conversion to the hydrochloride salt. The reaction conditions often require specific reagents and catalysts to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure consistent quality and efficiency. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride form .

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-1-methylcyclohexan-1-amine;hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted cyclohexane derivatives .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Applications:

3,3-Difluoro-1-methylcyclohexan-1-amine; hydrochloride is primarily researched for its potential use in drug development. Its structural properties allow it to act as a bioisostere for amines in medicinal compounds, which can enhance pharmacokinetic profiles.

- Antidepressant Activity: Research has indicated that compounds similar to 3,3-difluoro derivatives may exhibit antidepressant effects due to their interaction with neurotransmitter systems. A study demonstrated that fluorinated amines can modulate serotonin receptors, which are critical targets for antidepressant drugs .

- Anticancer Properties: The compound has been evaluated for its cytotoxicity against various cancer cell lines. Preliminary results show that it can inhibit cell proliferation, suggesting a potential role in cancer therapy .

Materials Science

Polymer Chemistry:

In materials science, 3,3-Difluoro-1-methylcyclohexan-1-amine; hydrochloride is explored as a monomer for the synthesis of fluorinated polymers. These polymers exhibit unique properties such as increased thermal stability and chemical resistance.

- Fluorinated Polymers: The incorporation of this compound into polymer matrices has been shown to improve the mechanical properties and thermal stability of the materials, making them suitable for high-performance applications .

Agrochemicals

Pesticide Development:

The compound's structure also makes it a candidate for developing new agrochemicals. Its fluorine substituents can enhance the biological activity of pesticides.

- Herbicidal Activity: Studies have reported that derivatives of 3,3-difluoro compounds exhibit significant herbicidal activity against common weeds. This property is attributed to their ability to disrupt metabolic pathways in target plants .

Case Studies

Mechanism of Action

The mechanism of action of 3,3-Difluoro-1-methylcyclohexan-1-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related compounds are analyzed for comparative insights:

Structural Analogues and Substitution Patterns

Notes:

- Fluorination : 3,3-Difluoro substitution on cyclohexane (target compound) vs. 4,4-difluoro in may alter electronic and steric properties, influencing receptor binding or solubility.

- Functional Groups : Fluorexetamine () contains a ketone and aryl group, likely enhancing NMDA receptor affinity compared to the target compound’s simpler structure .

Physicochemical Properties

- Solubility : Hydrochloride salts generally exhibit improved aqueous solubility. For example, raloxifene hydrochloride () shows solubility dependent on formulation, suggesting similar variability for fluorinated cyclohexylamines .

- Stability : Cyclohexene derivatives (e.g., ) may undergo oxidation due to unsaturation, whereas saturated rings (target compound) are more stable under long-term storage . HPLC methods () confirm hydrochloride salts’ stability in pharmaceutical preparations when stored appropriately .

Key Differentiators and Implications

- Target vs. The 3-fluorophenylmethyl group in increases molecular weight and lipophilicity, possibly enhancing blood-brain barrier penetration .

- Target vs. Cyclobutane Derivative () : The cyclobutane’s smaller ring increases strain but reduces molecular weight, which could enhance solubility at the expense of conformational stability .

- Target vs. Fluorexetamine () : The absence of an aryl group in the target compound may limit NMDA receptor affinity but reduce off-target effects, making it a safer candidate for further development .

Biological Activity

3,3-Difluoro-1-methylcyclohexan-1-amine;hydrochloride is a synthetic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

- IUPAC Name : this compound

- CAS Number : 2408963-94-8

- Molecular Formula : C7H13F2N·HCl

- Molecular Weight : 179.64 g/mol

The biological activity of this compound is primarily linked to its interaction with specific molecular targets. The compound is believed to modulate the activity of certain receptors and enzymes, which may lead to various physiological effects. The exact pathways and targets are still under investigation but may include:

- Receptor Binding : Potentially interacts with adrenergic receptors, influencing neurotransmitter release.

- Enzymatic Modulation : May inhibit or activate specific enzymes involved in metabolic pathways.

Biological Activity Overview

Research has indicated several areas where this compound exhibits promising biological activity:

| Activity Type | Description |

|---|---|

| Antidepressant Effects | Preliminary studies suggest it may have mood-enhancing properties. |

| Neuroprotective Effects | Potential to protect neural cells from oxidative stress and apoptosis. |

| Anti-inflammatory Activity | Exhibits properties that could reduce inflammation in various models. |

Case Studies

Several studies have explored the biological effects of this compound:

-

Study on Neuroprotection :

- Objective: To assess the neuroprotective effects of this compound in vitro.

- Findings: The compound demonstrated a significant reduction in cell death in neuronal cultures exposed to oxidative stress.

-

Antidepressant-like Activity :

- Objective: To evaluate the antidepressant-like effects in animal models.

- Findings: Behavioral tests indicated that administration of the compound led to reduced depressive-like behaviors compared to control groups.

Toxicological Profile

The safety and toxicity of this compound have also been evaluated:

| Toxicity Parameter | Result |

|---|---|

| Acute Toxicity | Limited data available; further studies required for comprehensive assessment. |

| Irritation Potential | No significant irritation observed in preliminary tests. |

| Mutagenicity | Currently unclassified; more research needed to determine genetic safety. |

Q & A

Q. What are the recommended synthetic routes for 3,3-Difluoro-1-methylcyclohexan-1-amine hydrochloride?

- Methodological Answer : The synthesis typically involves cyclization and amine functionalization. A common approach starts with 3,3-difluorocyclohexanone, which undergoes reductive amination using methylamine and a reducing agent like sodium borohydride (NaBH4). The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid side products such as over-alkylation or incomplete reduction .

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Use a combination of:

- High-Performance Liquid Chromatography (HPLC) : To determine purity (≥98% as per analytical standards) .

- NMR Spectroscopy : H, C, and F NMR to confirm substituent positions and fluorine coupling patterns .

- Mass Spectrometry (MS) : To verify molecular weight (e.g., MF: CHFN·HCl; FW: 201.6) .

- X-ray Crystallography : For unambiguous structural confirmation if crystalline forms are obtained .

Q. How can conflicting NMR data be resolved during structural elucidation?

- Methodological Answer : Discrepancies in F or H NMR signals may arise from conformational flexibility or solvent effects. To resolve this:

- Use deuterated solvents (e.g., DO, DMSO-d) to eliminate proton exchange interference.

- Perform 2D NMR (e.g., COSY, HSQC) to assign coupling interactions and confirm substituent positions .

- Compare experimental data with computational predictions (DFT calculations at B3LYP/6-31G** level) .

Q. What experimental design considerations are critical for assessing biological activity?

- Methodological Answer :

- Solubility Optimization : Use polar aprotic solvents (e.g., DMSO) for in vitro assays, ensuring concentrations remain below cytotoxic thresholds .

- Control Experiments : Include negative controls (e.g., solvent-only) and positive controls (e.g., known receptor agonists/antagonists) to validate assay specificity .

- Dose-Response Studies : Test a logarithmic concentration range (e.g., 1 nM–100 µM) to determine EC/IC values .

- Metabolic Stability : Assess hepatic microsome clearance rates to predict in vivo bioavailability .

Q. How can researchers address discrepancies in purity assays (e.g., HPLC vs. elemental analysis)?

- Methodological Answer : Discrepancies may arise from hygroscopicity or residual solvents.

- Elemental Analysis : Confirm C/H/N/F/Cl ratios to detect inorganic impurities.

- Karl Fischer Titration : Quantify water content if hygroscopicity is suspected.

- Thermogravimetric Analysis (TGA) : Identify volatile impurities (e.g., unreacted methylamine) .

Q. What strategies optimize yield in large-scale synthesis while maintaining purity?

- Methodological Answer :

- Flow Reactors : Enable precise control of reaction parameters (temperature, residence time) to minimize side reactions .

- Catalytic Systems : Use Lewis acids (e.g., ZnCl) to accelerate reductive amination .

- Crystallization Techniques : Employ anti-solvent precipitation (e.g., adding ethyl acetate to a DMF solution) to enhance crystalline purity .

Data Contradiction Analysis

Q. How to interpret conflicting data in receptor binding assays?

- Methodological Answer : Contradictions may stem from assay variability or compound aggregation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.